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Compound of Interest

Compound Name: SRTCX1002

Cat. No.: B611000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of SRTCX1002 as a SIRT1-
activating compound (STAC). It consolidates available data on its mechanism of action,
presents quantitative findings in a structured format, details relevant experimental
methodologies, and illustrates key pathways and workflows through diagrammatic
representations.

Core Mechanism of Action: Allosteric Activation of
SIRT1

SRTCX1002 is a potent, small-molecule activator of Sirtuin 1 (SIRT1), a crucial NAD+-
dependent deacetylase involved in regulating a wide array of cellular processes, including
inflammation, metabolism, and cellular stress responses. The primary mechanism by which
SRTCX1002 enhances SIRT1 activity is believed to be through an allosteric interaction. This
model suggests that SRTCX1002 binds to the SIRT1-substrate peptide complex, inducing a
conformational change that facilitates more efficient deacetylation. This activation is notably
dependent on the specific peptide substrate.

The most well-documented downstream effect of SRTCX1002-mediated SIRT1 activation is the
suppression of inflammatory pathways. Specifically, SRTCX1002 enhances the deacetylation
of the p65 subunit of NF-kB, a key transcription factor in the inflammatory response.
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Deacetylation of p65 at lysine 310 by SIRT1 inhibits the transcriptional activity of NF-kB,
leading to a reduction in the expression of pro-inflammatory cytokines such as TNFa.

Quantitative Data Summary

The following tables summarize the available quantitative data for SRTCX1002's activity.

Parameter Value Assay Conditions Cell Line
IC50 (NF-kB
Transcriptional 0.71 uM Stimuli-induced Not Specified
Activation)
IC50 (LPS-induced Lipopolysaccharide

) 7.58 uM ) i RAW cells
TNFa Secretion) stimulation

Table 1: Inhibitory concentrations of SRTCX1002 on inflammatory markers.

Compound Parameter Value Assay Conditions
o In vitro enzymatic
SRTCX1002 IC50 (CBP inhibition) 24 uM
assay
o In vitro enzymatic
SRTCX1002 IC50 (p300 inhibition) 11 uM

assay

Table 2: Off-target activity of SRTCX1002 on histone acetyltransferases (HATs).[1] These
values are significantly higher than the on-target IC50 values, suggesting specificity for the
SIRT1 pathway.

Signaling Pathway

The following diagram illustrates the signaling pathway through which SRTCX1002 exerts its
anti-inflammatory effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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